(R,cis)-7-MethylAtracuriumDibesylate
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Overview
Description
(R,cis)-7-MethylAtracuriumDibesylate is a neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is an isomer of atracurium and is used primarily in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgeries or mechanical ventilation .
Preparation Methods
The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of benzylisoquinolinium intermediates, followed by methylation and subsequent dibesylation. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial production methods for this compound are designed to optimize yield and purity. These methods may include continuous flow synthesis and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
(R,cis)-7-MethylAtracuriumDibesylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylisoquinolinium moiety, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds .
Scientific Research Applications
(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of neuromuscular blocking agents and their interactions with various reagents.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and the effects of blocking agents on muscle function.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in different surgical and intensive care settings.
Industry: The compound is used in the development of new pharmaceuticals and in the optimization of drug delivery systems .
Mechanism of Action
(R,cis)-7-MethylAtracuriumDibesylate exerts its effects by acting as a non-depolarizing neuromuscular blocking agent. It binds to cholinergic receptors at the neuromuscular junction, preventing acetylcholine from activating these receptors. This inhibition blocks neuromuscular transmission, leading to muscle relaxation. The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
Comparison with Similar Compounds
(R,cis)-7-MethylAtracuriumDibesylate is similar to other neuromuscular blocking agents like atracurium and cisatracurium. it has unique properties that distinguish it from these compounds:
Cisatracurium: This isomer of atracurium is known for its intermediate duration of action and minimal cardiovascular effects. .
Similar compounds include other benzylisoquinolinium derivatives and non-depolarizing neuromuscular blocking agents used in clinical practice .
Properties
Molecular Formula |
C66H84N2O18S2 |
---|---|
Molecular Weight |
1257.5 g/mol |
IUPAC Name |
benzenesulfonate;[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C54H74N2O12.2C6H6O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*7-10(8,9)6-4-2-1-3-5-6/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |
InChI Key |
SQXUBFXOTQVVAJ-XNSDKZDZSA-L |
Isomeric SMILES |
CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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